3-CHLOROCINNAMALDEHYDE

Description

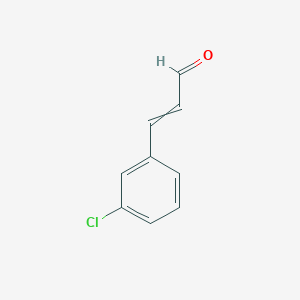

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H7ClO |

|---|---|

Molecular Weight |

166.60 g/mol |

IUPAC Name |

3-(3-chlorophenyl)prop-2-enal |

InChI |

InChI=1S/C9H7ClO/c10-9-5-1-3-8(7-9)4-2-6-11/h1-7H |

InChI Key |

GTQLBYROWRZDHS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C=CC=O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 Chlorocinnamaldehyde

Established Synthetic Routes for 3-Chlorocinnamaldehyde (B1631036) and Isomers

The preparation of this compound and its related isomers can be achieved through several synthetic pathways, each offering distinct advantages in terms of starting materials, reaction conditions, and stereochemical control.

Catalytic Olefination Approaches

A notable method for the synthesis of α-chlorocinnamaldehydes involves the catalytic olefination of hydrazones derived from aromatic aldehydes. researchgate.netresearchgate.net This transformation is recognized for its simplicity and efficiency, providing the target alkenes in moderate to good yields. researchgate.net A key feature of this reaction is its stereoselectivity, with a preference for the formation of Z-isomers. researchgate.netresearchgate.net The reaction typically utilizes 2-trichloromethyl-1,3-dioxolane as a reactant in the presence of a suitable catalyst. researchgate.net

Another catalytic olefination strategy involves the use of a PEG-supported telluride catalyst for the reaction of p-chlorobenzaldehyde, demonstrating the potential for polymer-supported catalysts in these transformations. The reaction of N-unsubstituted hydrazones of aromatic aldehydes with carbon tetrachloride, catalyzed by copper(I) chloride, also yields 1,1-dichlorostyrenes, which are related structures. researchgate.net

Table 1: Catalytic Olefination for the Synthesis of Chlorinated Cinnamaldehyde (B126680) Analogs

| Starting Material | Olefination Reagent | Catalyst | Product | Key Features | Reference |

| Aromatic Aldehyde Hydrazone | 2-Trichloromethyl-1,3-dioxolane | Not specified | α-Chlorocinnamaldehyde (ethylene acetal) | Simple, efficient, stereoselective (Z-isomer) | researchgate.netresearchgate.net |

| p-Chlorobenzaldehyde | Ethyl bromoacetate | PEG-supported telluride | Ethyl p-chlorocinnamate | Use of polymer-supported catalyst | |

| Aromatic Aldehyde Hydrazone | Carbon tetrachloride | Copper(I) chloride | 1,1-Dichlorostyrene | researchgate.net |

Vilsmeier-Haack Reactions for β-Chlorocinnamaldehyde Precursors

The Vilsmeier-Haack reaction is a well-established and versatile method for the formylation of activated aromatic and heteroaromatic compounds. niscpr.res.in This reaction is particularly useful for the synthesis of β-chlorocinnamaldehyde precursors. sciforum.net The process involves the reaction of a substituted amide, such as N-arylacetamide, with phosphorus oxychloride (POCl₃) in a solvent like dimethylformamide (DMF). niscpr.res.inwikipedia.org This combination generates a chloroiminium ion, known as the Vilsmeier reagent, which acts as the formylating agent. wikipedia.org

The Vilsmeier cyclization of N-arylacetamides, particularly those with electron-donating groups at the meta-position, proceeds by adding POCl₃ to the substrate in DMF at low temperatures (0-5°C), followed by heating to around 90°C. niscpr.res.in This process affords 2-chloro-3-formylquinolines in good to moderate yields, which are key intermediates that can be further transformed into chlorocinnamaldehyde derivatives. niscpr.res.in The reaction mechanism involves an electrophilic attack of the Vilsmeier reagent on the electron-rich aromatic ring, followed by cyclization and subsequent hydrolysis during workup to yield the aldehyde functionality. wikipedia.org

Table 2: Vilsmeier-Haack Reaction for the Synthesis of Chlorocinnamaldehyde Precursors

| Substrate | Reagents | Key Intermediate | Product | Reaction Conditions | Reference |

| N-Arylacetamide | POCl₃, DMF | Vilsmeier reagent (chloroiminium ion) | 2-Chloro-3-formylquinoline | 0-5°C then 90°C | niscpr.res.in |

| 2-Hydroxyacetophenone derivatives | POCl₃, DMF | Vilsmeier reagent | 3-Formylchromones | 30-35°C then 50°C | sciforum.net |

Other Conventional and Emerging Synthetic Strategies for Chlorocinnamaldehydes

Beyond catalytic olefination and Vilsmeier-Haack reactions, other synthetic methods have been developed for the preparation of this compound and its isomers. One such method involves the direct synthesis of trans-3-chlorocinnamaldehyde from 3-chlorobenzaldehyde (B42229). This is achieved by reacting 3-chlorobenzaldehyde with (1,3-dioxolan-2-ylmethyl)triphenylphosphonium bromide in the presence of potassium carbonate and tetra-n-butylammonium acetate. chemrxiv.org

A general and straightforward approach for producing substituted cinnamaldehydes, including chloro-substituted variants, is the condensation of a substituted benzaldehyde (B42025) with acetaldehyde (B116499). biomolther.org This reaction is typically carried out under basic conditions. For instance, the synthesis of (E)-3-(4-chlorophenyl) acrylaldehyde (4-chlorocinnamaldehyde) is achieved by reacting 4-chlorobenzaldehyde (B46862) with acetaldehyde in the presence of potassium hydroxide (B78521) in ethanol (B145695) at low temperatures. biomolther.org

Furthermore, a patented process describes the preparation of substituted trans-cinnamaldehydes from phenylpropane derivatives through oxidation. google.com This method utilizes oxidizing agents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and can be performed with solid supports like alumina (B75360) or silica (B1680970) gel under microwave irradiation, offering high yields. google.com

Table 3: Conventional and Emerging Synthetic Strategies for Chlorocinnamaldehydes

Derivatization Strategies and Analog Synthesis Based on the Chlorocinnamaldehyde Scaffold

The chlorocinnamaldehyde framework serves as a versatile platform for the synthesis of a wide array of derivatives and analogs through various chemical transformations.

Synthesis of Substituted Cinnamaldehyde Derivatives

The chemical reactivity of the chlorocinnamaldehyde scaffold allows for the introduction of various substituents, leading to a diverse library of cinnamaldehyde derivatives. A common derivatization strategy involves reactions at the α-position of the aldehyde. For example, α-bromo-4-chlorocinnamaldehyde can be synthesized from 4-chlorocinnamaldehyde (B90052). biomolther.org This is achieved by treating the starting material with liquid bromine in acetic acid, followed by dehydrobromination using potassium carbonate. biomolther.org This method highlights the potential to introduce halogen atoms at the α-position, further functionalizing the molecule.

Table 4: Synthesis of Substituted Cinnamaldehyde Derivatives

| Starting Material | Reagents | Product | Reaction Type | Reference |

| 4-Chlorocinnamaldehyde | Liquid bromine, Acetic acid, K₂CO₃ | (Z)-2-bromo-3-(4-chlorophenyl) acrylaldehyde | α-Bromination followed by dehydrobromination | biomolther.org |

Formation of Schiff Base Adducts from Chlorocinnamaldehyde Isomers

Schiff bases, or imines, are readily formed through the condensation reaction between a primary amine and an aldehyde or ketone. mdpi.com Chlorocinnamaldehyde isomers are effective substrates for this reaction, yielding a wide variety of Schiff base adducts. These reactions are typically straightforward, involving the mixing of the aldehyde and amine, often in a suitable solvent like ethanol. internationaljournalcorner.com

A specific example is the synthesis of a novel Schiff base from α-chlorocinnamaldehyde and 4-aminoantipyrine (B1666024). dntb.gov.uaresearchgate.net The formation of the imine (or azomethine) group by the reaction of the aldehyde's carbonyl group with the primary amine of 4-aminoantipyrine results in a new, more complex molecular structure. dntb.gov.uaresearchgate.net The resulting Schiff bases can act as ligands, forming stable complexes with various transition metal ions. mdpi.com

Table 5: Formation of Schiff Base Adducts from Chlorocinnamaldehyde Isomers

| Aldehyde | Amine | Product | Key Features | Reference |

| α-Chlorocinnamaldehyde | 4-Aminoantipyrine | Novel Schiff Base | Condensation reaction to form an imine | dntb.gov.uaresearchgate.net |

| 3,5-Dichloro Salicylaldehyde | 4-Bromoaniline | Schiff Base | Formation of an imine bond | internationaljournalcorner.com |

| 3,5-Dichloro Salicylaldehyde | 4-Aminobenzoic Acid | Schiff Base | Formation of an imine bond | internationaljournalcorner.com |

Alpha-Substituted Cinnamaldehyde Derivatives

The synthesis of alpha-substituted cinnamaldehyde derivatives is a significant area of research, enabling the exploration of structure-activity relationships for various applications. One straightforward method to obtain α-substituted derivatives is through the reaction of substituted benzaldehydes with acetaldehyde. For instance, α-bromo-4-chlorocinnamaldehyde has been synthesized from 4-chlorocinnamaldehyde. biomolther.org This was achieved by reacting 4-chlorocinnamaldehyde with liquid bromine in acetic acid at a temperature below 5°C. biomolther.org After dehydrobromination, the α-bromo derivative was obtained. biomolther.org

Another approach involves the catalytic olefination of aromatic aldehyde hydrazones. A notable method describes the transformation of aromatic aldehydes into α-chlorocinnamaldehydes. researchgate.net This process utilizes a catalytic olefination reaction of the aldehyde's hydrazone with 2-trichloromethyl-1,3-dioxolane, which stereoselectively produces the ethylene (B1197577) acetals of the target alkenes, predominantly as Z-isomers. researchgate.net

The palladium-catalyzed oxidative Heck reaction offers a versatile, one-step synthesis of various cinnamaldehyde derivatives with good to excellent yields. nih.govacs.orgdiva-portal.orgnih.gov This mild and selective method starts from acrolein and different arylboronic acids. nih.govacs.orgdiva-portal.orgnih.gov Although this method primarily focuses on aryl substitutions on the phenyl ring, it highlights a modern approach to creating a diverse library of cinnamaldehyde derivatives. nih.govacs.orgdiva-portal.orgnih.gov

Comparative Synthesis of Isomeric Chlorocinnamaldehydes for Structure-Activity Probes

The synthesis of isomeric chlorocinnamaldehydes, such as 4-chlorocinnamaldehyde and α-chlorocinnamaldehyde, is crucial for developing structure-activity relationship (SAR) probes. These isomers allow researchers to understand how the position of the chlorine atom influences the chemical and biological properties of the molecule.

4-Chlorocinnamaldehyde is typically synthesized through a crossed aldol (B89426) condensation reaction. biomolther.org This involves reacting 4-chlorobenzaldehyde with acetaldehyde. biomolther.org The synthesis of trans-4-chlorocinnamaldehyde has also been reported using a similar procedure starting from 4-chlorobenzaldehyde, resulting in a yellow oil with a 92% yield. chemrxiv.org

α-Chlorocinnamaldehyde can be synthesized through several routes. One method involves the chemoselective reduction of its corresponding acid chloride, although this can be challenging. A more direct synthesis is the catalytic olefination of aromatic aldehyde hydrazones with 2-trichloromethyl-1,3-dioxolane. researchgate.net This method has been shown to be efficient for transforming aromatic aldehydes into α-chlorocinnamaldehydes. researchgate.net Additionally, α-chlorocinnamaldehyde is commercially available and has been used in studies investigating its inhibitory effects on the corrosion of iron. sigmaaldrich.com

β-Chlorocinnamaldehyde has been synthesized by reacting acetophenone (B1666503) with phosphoryl chloride in dimethylformamide. prepchem.com The resulting product is a red oil. prepchem.com

The table below summarizes the synthesis of different chlorocinnamaldehyde isomers.

| Compound | Starting Materials | Reagents/Conditions | Yield | Reference |

| 4-Chlorocinnamaldehyde | 4-Chlorobenzaldehyde, Acetaldehyde | Crossed aldol condensation | 15% | biomolther.org |

| trans-4-Chlorocinnamaldehyde | 4-Chlorobenzaldehyde | Similar to trans-3-chlorocinnamaldehyde synthesis | 92% | chemrxiv.org |

| α-Chlorocinnamaldehyde | Aromatic aldehyde hydrazones, 2-Trichloromethyl-1,3-dioxolane | Catalytic olefination | Moderate to good | researchgate.net |

| β-Chlorocinnamaldehyde | Acetophenone, Dimethylformamide | Phosphoryl chloride | Not specified | prepchem.com |

| α-Bromo-4-chlorocinnamaldehyde | 4-Chlorocinnamaldehyde, Acetic acid | Liquid bromine, <5°C, followed by dehydrobromination | 72.48% | biomolther.org |

Reaction Pathway Analysis of this compound and its Derivatives

Oxidative Reaction Mechanisms (e.g., Pinnick Oxidation)

The oxidation of α,β-unsaturated aldehydes like this compound to the corresponding carboxylic acids is a fundamental transformation. The Pinnick oxidation is a widely used method due to its high selectivity and tolerance for various functional groups. royalsocietypublishing.orgnih.gov This reaction typically employs sodium chlorite (B76162) (NaClO2) as the oxidant in the presence of a chlorine scavenger.

Density functional theory (DFT) calculations on the Pinnick oxidation of substituted cinnamaldehydes have provided insights into the reaction mechanism. royalsocietypublishing.org The process is understood to occur in two main steps: the addition of the chlorite ion to the carbonyl group, followed by a pericyclic fragmentation that releases the carboxylic acid and hypochlorous acid. royalsocietypublishing.org The first step is generally the rate-determining step. royalsocietypublishing.org The reaction is exothermic, which is an important consideration for large-scale synthesis. royalsocietypublishing.org

Other oxidative methods include palladium(II)-catalyzed oxidation. For example, cinnamaldehyde can be effectively oxidized to cinnamic acid using palladium(II) trifluoroacetate (B77799) with hydrogen peroxide, achieving a 92% yield under organic solvent-free conditions. oup.com Platinum-catalyzed aerobic oxidation also presents an environmentally friendly route for converting cinnamaldehyde to cinnamic acid.

Reductive Pathways (e.g., Catalytic Hydrogenation, Raney Nickel-Aluminum Alloy Reductions)

The reduction of cinnamaldehydes can lead to various products depending on the reagents and reaction conditions. The double bond, the aldehyde group, or both can be reduced.

Catalytic Hydrogenation is a common method for the reduction of cinnamaldehydes. google.compressbooks.pub The choice of catalyst (e.g., palladium, platinum, nickel) and reaction conditions (temperature, pressure, solvent) determines the selectivity of the reduction. google.compressbooks.pub Hydrogenation of the C=C double bond typically occurs first, followed by the reduction of the aldehyde group. mdpi.com For instance, catalytic hydrogenation can convert cinnamaldehyde to 3-phenylpropanal (B7769412) (hydrocinnamaldehyde) and then to 3-phenylpropanol. mdpi.com

Raney Nickel-Aluminum (Ni-Al) Alloy Reductions offer an alternative reductive pathway. worktribe.comacademie-sciences.frresearchgate.netscribd.com This method can be performed in water, making it a more environmentally friendly option. worktribe.comacademie-sciences.frresearchgate.netscribd.com The reduction of cinnamaldehyde and its derivatives with Ni-Al alloy in water has been reported. worktribe.comacademie-sciences.fr Raney Ni-Al alloy in water has been shown to be effective for the reduction of carbonyl groups to methylene (B1212753) groups. worktribe.comacademie-sciences.fr The reaction conditions, such as temperature, reaction time, and the amount of alloy, significantly influence the nature of the reduction products. researchgate.netscribd.com

The table below provides a summary of the reduction products of cinnamaldehyde.

| Starting Material | Reducing Agent/Catalyst | Product(s) | Reference |

| Cinnamaldehyde | H₂ / Metal Catalyst (Pd, Pt, Ni) | 3-Phenylpropanal, 3-Phenylpropanol | mdpi.com |

| Cinnamaldehyde | Raney Ni-Al alloy in water | Reduction of carbonyl and/or double bond | worktribe.comacademie-sciences.fr |

| α-Chlorocinnamaldehyde | Calcium amidoborane | Allylic alcohol | sigmaaldrich.com |

Halogenation and Degradation Mechanisms in Complex Systems

The halogenation and degradation of cinnamaldehyde and its derivatives have been studied, particularly in the context of environmental and industrial processes like hydraulic fracturing. acs.orgnih.govresearchgate.netacs.org In these complex systems, cinnamaldehyde can undergo halogenation in the presence of halides and an oxidant, such as ammonium (B1175870) persulfate. acs.orgnih.govresearchgate.net

Studies have shown that the halogenation of cinnamaldehyde can occur at the α-position of the double bond. acs.org For example, in the presence of persulfate, which generates sulfate (B86663) radicals, these radicals can be scavenged by halides to produce halogen radicals (e.g., Cl•, Br•). acs.org These halogen radicals can then react with cinnamaldehyde to form α-halogenated products like α-chlorocinnamaldehyde and α-bromocinnamaldehyde. acs.org

The degradation of cinnamaldehyde can also be influenced by these halogen radicals. acs.org The conversion of sulfate radicals to halogen radicals can alter the degradation rates and pathways of organic compounds in complex mixtures. acs.org It is worth noting that cinnamaldehyde is prone to oxidation and can degrade to benzoic acid, which is then excreted. scienceopen.com

Advanced Spectroscopic and Structural Elucidation for Mechanistic Studies

Spectroscopic Characterization for Conformational and Interaction Analysis

Spectroscopic techniques are pivotal in understanding the conformational properties and interaction dynamics of molecules like 3-chlorocinnamaldehyde (B1631036). By analyzing how the molecule interacts with electromagnetic radiation, researchers can deduce information about its electronic structure, conformation, and binding behavior with target molecules. irb.hr

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, causing electronic transitions from a lower energy to a higher energy molecular orbital. libretexts.org The wavelengths at which a molecule absorbs light are characteristic of its electronic structure, particularly the presence of chromophores—groups of atoms that absorb light. libretexts.org In organic molecules, these transitions often involve π electrons in conjugated systems. libretexts.org The energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) determines the wavelength of maximum absorption (λmax). libretexts.org A smaller energy gap results in absorption at a longer wavelength. libretexts.org

The conformation of the molecule also plays a crucial role. For instance, in related arylated 1,3-butadienes, different isomers (e.g., cis,cis- vs. trans,trans-) exhibit distinct UV spectra. irb.hr The trans,trans-isomer, which is more planar, typically shows a bathochromic shift (a shift to longer wavelengths) and an increased molar absorption coefficient compared to its cis isomers. irb.hr This is attributed to better delocalization of π-electrons in the more planar conformation. irb.hr

| Factor | Influence on UV-Vis Spectrum | Rationale |

| Conjugation | Increased conjugation leads to a bathochromic shift (longer λmax). libretexts.orglibretexts.org | The HOMO-LUMO energy gap decreases with more extensive delocalization of π electrons. libretexts.org |

| Substituent Position | Substituents at the 4-position (para) have a larger effect on λmax than those at the 3-position (meta). chemrxiv.org | Para-substituents are in direct conjugation with the side chain, altering the electronic properties more significantly. chemrxiv.org |

| Molecular Conformation | More planar conformations (e.g., trans,trans-isomers) can lead to a bathochromic shift. irb.hr | Enhanced planarity allows for more effective π-electron delocalization across the molecule. irb.hr |

Fluorescence spectroscopy is a highly sensitive technique used to investigate the binding of ligands to macromolecules, such as proteins. nih.gov Many proteins contain intrinsic fluorophores, like tryptophan, whose fluorescence can be altered upon interaction with a ligand. nih.gov Fluorescence quenching refers to the decrease in fluorescence intensity caused by molecular interactions between the fluorophore (the protein) and a quencher (the ligand). nih.gov This phenomenon can be used to determine binding affinities and elucidate the mechanism of interaction. nih.govisbg.fr

The two primary quenching mechanisms are dynamic and static. nih.gov Dynamic quenching results from collisional encounters between the fluorophore and the quencher, while static quenching involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher. nih.gov These mechanisms can be distinguished by their differing dependence on temperature. nih.gov

To analyze quenching data, the Stern-Volmer equation is often employed:

F₀ / F = 1 + Ksv[Q] = 1 + Kqτ₀[Q]

Where:

F₀ and F are the fluorescence intensities in the absence and presence of the quencher, respectively.

[Q] is the concentration of the quencher (the ligand).

Ksv is the Stern-Volmer quenching constant.

Kq is the bimolecular quenching rate constant.

τ₀ is the average lifetime of the fluorophore in the absence of the quencher.

For static quenching, the binding constant (Ka) and the number of binding sites (n) can be determined using the double logarithm equation:

log[(F₀ - F) / F] = log Ka + n log[Q]

By measuring fluorescence quenching at different temperatures, thermodynamic parameters such as the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) can be calculated. nih.gov These values provide insight into the nature of the binding forces. For example, a positive ΔH and ΔS suggest that hydrophobic interactions are the primary drivers of the binding event. nih.gov Such studies would be instrumental in characterizing the interaction of this compound with potential biological targets, like enzymes or receptor proteins. nih.gov

| Parameter | Equation / Method | Information Gained |

| Quenching Constant (Ksv) | Stern-Volmer Plot (F₀/F vs. [Q]) | Provides a measure of the efficiency of quenching. nih.gov |

| Binding Constant (Ka) | Double Logarithm Plot (log[(F₀-F)/F] vs. log[Q]) | Quantifies the affinity between the ligand and the target molecule. nih.gov |

| Thermodynamic Parameters (ΔG, ΔH, ΔS) | Van't Hoff Equation (using Ka at different temperatures) | Elucidates the nature of the binding forces (e.g., hydrophobic, hydrogen bonds, electrostatic). nih.gov |

Ultraviolet-Visible Spectroscopy for Molecular Interactions

Crystal Structure Analysis of this compound Derivatives

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal, revealing precise details about molecular conformation, bond lengths, bond angles, and intermolecular interactions. uomustansiriyah.edu.iqmdpi.com This information is crucial for understanding structure-property relationships. chemrxiv.org

For cinnamaldehyde (B126680) derivatives, a key structural aspect is the crystal packing, which can often be categorized as either Head-to-Head (HH) or Head-to-Tail (HT). chemrxiv.org These packing motifs are influenced by factors such as steric interference and intermolecular electrostatic interactions, which can be modulated by chemical substitution. chemrxiv.org One hypothesis suggests that substitution at the 3-position may favor HH packing, while substitution at the 4-position favors HT packing due to steric effects. chemrxiv.org

However, computational and experimental studies on a derivative of this compound (referred to as 3ClCM in a study) revealed that it favors a Head-to-Tail (HT) packing arrangement. chemrxiv.org This finding highlights the complex interplay of forces that govern crystal packing. Analysis of such crystal structures allows for the calculation of properties like the photomechanical work density, which for 3ClCM was found to be significant, though smaller than that of other derivatives like 3CF3CM. chemrxiv.org The study of such derivatives provides a framework for designing functional molecular crystals with specific properties. chemrxiv.org

The structural analysis of a related compound, a derivative of 4-chlorocinnamaldehyde (B90052), shows that molecules can be linked into chains by weak intermolecular C—H···O hydrogen bonds. iucr.org The conformation of the rings and the presence of intramolecular hydrogen bonds are also key features identified in such analyses. iucr.org A comprehensive crystallographic study of a this compound derivative would similarly detail these structural parameters.

| Parameter | Description | Example from Related Structures |

| Crystal System | The symmetry system to which the crystal lattice belongs. | Triclinic mdpi.comkoreascience.kr, Monoclinic researchgate.net, Orthorhombic researchgate.net |

| Space Group | The specific symmetry group of the crystal. | P-1 koreascience.kr, C2/c researchgate.net |

| Packing Motif | The relative arrangement of molecules in the crystal lattice. | Head-to-Tail (HT) packing was found for a this compound derivative. chemrxiv.org |

| Intermolecular Interactions | Non-covalent forces (e.g., hydrogen bonds, van der Waals forces) that stabilize the crystal packing. | Weak C—H···O hydrogen bonds linking molecules into chains. iucr.org |

| Molecular Conformation | The spatial arrangement of atoms in the molecule within the crystal. | Can be described as folded or extended; rings may adopt envelope conformations. mdpi.comiucr.org |

Computational Chemistry and Theoretical Investigations of 3 Chlorocinnamaldehyde

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. wikipedia.org It has been widely applied to understand the properties of molecules and solids. uniroma2.itscispace.comunige.ch DFT calculations are based on using the electron density to determine the properties of a system, which is computationally more efficient than methods based on the many-electron wave function. wikipedia.orgscispace.com

In the context of 3-chlorocinnamaldehyde (B1631036) and related compounds, DFT is used to model electronic structure and predict reactivity. chemrxiv.orgrsc.org For instance, DFT calculations can elucidate how substituents on the phenyl ring affect the molecule's electronic properties and, consequently, its interactions. The addition or removal of electron density from the phenyl ring can influence its interaction with neighboring molecules. chemrxiv.org Thinking of the molecule as a large dipole, a larger dipole moment, which can be calculated using DFT, is expected to favor a head-to-tail (HT) packing arrangement in the solid state to maximize Coulombic stabilization. chemrxiv.org Conversely, substituents that decrease the net dipole moment may lead to a head-to-head (HH) geometry. chemrxiv.org

DFT has also been employed to study the photodimerization reactions of cinnamaldehyde (B126680) derivatives. chemrxiv.org By modeling the solid-state transformations, it was found that the competition between interactions within a monomer pair and the interactions of that pair with the surrounding crystal lattice is crucial for determining the observed solid-state reactivity. chemrxiv.org

Molecular Docking Simulations for Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule, such as this compound or its derivatives, to the active site of a target protein.

In studies of novel fungicides derived from 4-chlorocinnamaldehyde (B90052) thiosemicarbazide (B42300), molecular docking was used to investigate the binding mode of these compounds with the enzyme laccase. nih.govacs.org These simulations provided insights into the structural features necessary for potent inhibition of the enzyme, guiding the design of more effective fungicides. nih.govacs.org Similarly, docking studies on chlorophenylquinazolin-4(3H)-one derivatives, which are tyrosinase inhibitors, showed that the most potent compounds fit well into the active site of tyrosinase. researchgate.net For example, one derivative exhibited a strong binding score of -10.72, indicating a favorable interaction. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds based on their structural features.

Several QSAR studies have been conducted on cinnamaldehyde derivatives to predict their antibacterial and antifungal activities. mdpi.commdpi.com For instance, QSAR models were developed for a series of cinnamaldehyde compounds against the wood-decaying fungi Trametes versicolor and Gloeophyllun trabeum. mdpi.comresearchgate.net These models, which had high correlation coefficients (R² of 0.910 and 0.926, respectively), identified key molecular descriptors influencing antifungal activity, such as the minimum net atomic charge for a hydrogen atom and fractional partial negatively charged molecular surface area. mdpi.comresearchgate.netncsu.edu

In another study, QSAR models for cinnamaldehyde-amino acid Schiff base compounds against Escherichia coli and Staphylococcus aureus were established. mdpi.com The models showed good predictive ability and indicated that the polarity parameter/square distance and the minimum atomic state energy for a hydrogen atom were significant for antibacterial activity. mdpi.com Fragment-based QSAR analyses have also been used to understand the features influencing the cancer cell growth inhibition of related compounds, revealing that length and van der Waals electrostatic surface potential were key determinants of activity. nih.gov

| Organism | R² | F-statistic | s² | Reference |

|---|---|---|---|---|

| Trametes versicolor | 0.910 | 35.32 | 0.0093 | mdpi.comresearchgate.net |

| Gloeophyllun trabeum | 0.926 | 43.95 | 0.0049 | mdpi.comresearchgate.net |

| Escherichia coli | 0.9354 | 57.96 | 0.0020 | mdpi.com |

| Staphylococcus aureus | 0.8946 | 33.94 | 0.0043 | mdpi.com |

Gas-Phase Monomer Pair Studies and Intermolecular Force Analysis

Gas-phase studies of monomer pairs are crucial for understanding the fundamental intermolecular forces that govern the assembly of molecules in the condensed phase. chemrxiv.org These forces, which include dispersion, electrostatic, and induction interactions, dictate many of the physical properties of a substance. libretexts.orgsavemyexams.comunizin.org

For derivatives of cinnamaldehyde, gas-phase monomer pair interactions have been analyzed using methods like zeroth-order symmetry-adapted perturbation theory (SAPT0). chemrxiv.org These calculations decompose the total interaction energy into physically meaningful components. Studies have shown that for cinnamaldehyde derivatives, there is a competition between head-to-head (HH) and head-to-tail (HT) packing arrangements. chemrxiv.org In the gas phase, the HT monomer pair interaction is generally stronger than the HH interaction. chemrxiv.org For example, the average HT interaction energy was found to be 21 kJ/mol, which is 9 kJ/mol stronger than the 12 kJ/mol average HH interaction. chemrxiv.org This suggests that the interactions within the monomer pair favor HT packing. chemrxiv.org

Periodic Density Functional Theory for Solid-State Properties and Crystal Engineering

Periodic Density Functional Theory (DFT) is an extension of DFT used to model the properties of crystalline solids. aps.orgresearchgate.net It takes into account the periodic nature of the crystal lattice, allowing for the calculation of solid-state properties and providing insights for crystal engineering.

In the study of cinnamaldehyde derivatives, periodic DFT has been used to model solid-state systems and understand their reactivity. chemrxiv.org Experimental crystal structures are optimized under periodic boundary conditions to simulate the solid-state environment. These calculations have revealed that while gas-phase interactions might favor one packing motif (e.g., HT), interactions with the rest of the crystal lattice can compensate and stabilize another motif (e.g., HH). chemrxiv.org For instance, HH crystals can compensate for weaker interactions within the monomer pair through stronger interactions with the rest of the lattice, which can be on average 12 kJ/mol stronger than for HT systems. chemrxiv.org

Furthermore, periodic DFT calculations have been instrumental in understanding the photodimerization reactions in the solid state. The calculations show that the energy required for photodimerization is significantly affected by the crystal lattice. The surrounding lattice was found to increase the reaction energies for HT packing by an average of 4 kJ/mol, while substantially increasing the HH reaction energies by an average of 37 kJ/mol, effectively inhibiting the reaction in HH packed crystals. chemrxiv.org

Intrinsic Reaction Coordinate (IRC) Calculations for Reaction Mechanism Elucidation

Intrinsic Reaction Coordinate (IRC) calculations are used to map out the minimum energy reaction pathway (MERP) connecting a transition state to its corresponding reactants and products. uni-muenchen.denih.govscm.com This method is essential for verifying that a calculated transition state indeed connects the desired minima on the potential energy surface and for elucidating the detailed mechanism of a chemical reaction. uni-muenchen.deacs.org

The IRC calculation starts from the geometry of the transition state and follows the path of steepest descent in mass-weighted coordinates towards the reactants and products. uni-muenchen.descm.com This allows researchers to visualize the molecular motions involved in the reaction and to identify any intermediates along the reaction pathway. nih.gov For complex reactions, such as the Pinnick oxidation of aldehydes, IRC calculations have been used to support the proposed mechanism by confirming the connection between transition states and intermediates. nih.gov In the study of asymmetric redox-annulations, IRC calculations confirmed that all identified transition states correctly connected the corresponding reactants and products on the potential energy surface. acs.org

Mechanistic Studies of Biological Activities in Non Human Systems

Enzyme Inhibition Mechanisms

The compound 3-chlorocinnamaldehyde (B1631036) has been a subject of interest for its potential to inhibit various enzymes, which is crucial for its biological activities.

Tyrosinase is a key enzyme in the production of melanin (B1238610). Research has shown that various cinnamaldehyde (B126680) derivatives can inhibit this enzyme. For instance, studies on mushroom tyrosinase have revealed that chlorocinnamic acids can act as inhibitors. Specifically, 2-chlorocinnamic acid and 2,4-dichlorocinnamic acid have been shown to inhibit both the monophenolase and diphenolase activities of mushroom tyrosinase. nih.gov For the diphenolase activity, the IC50 values—the concentration required to inhibit 50% of the enzyme's activity—were 0.765 mM for 2-chlorocinnamic acid and 0.295 mM for 2,4-dichlorocinnamic acid. nih.gov Kinetic studies indicated that these inhibitions are reversible and follow an uncompetitive mechanism, with inhibition constants (Kis) of 0.348 mM and 0.159 mM, respectively. nih.gov This suggests they bind to the enzyme-substrate complex.

Similarly, 4-chlorocinnamaldehyde (B90052) has been identified as a reversible and competitive inhibitor of mushroom tyrosinase. researchgate.net It significantly inhibits both monophenolase and diphenolase activities, with IC50 values of 0.07 mM and 0.3 mM, respectively. researchgate.net The inhibition constant (KI) for its competitive inhibition was determined to be 0.17 mM. researchgate.net Molecular docking studies with other aldehyde inhibitors suggest a good fit within the tyrosinase active site. researchgate.netresearchgate.net The structural characteristics of mushroom tyrosinase, including its copper-containing active site, make it a valuable model for studying inhibitors. nih.govmdpi.com

Table 1: Tyrosinase Inhibition by Chlorinated Cinnamic Acid/Aldehyde Derivatives

| Compound | Enzyme Activity | IC50 Value (mM) | Inhibition Mechanism | Inhibition Constant (mM) |

| 2-Chlorocinnamic acid | Diphenolase | 0.765 nih.gov | Uncompetitive nih.gov | Kis: 0.348 nih.gov |

| 2,4-Dichlorocinnamic acid | Diphenolase | 0.295 nih.gov | Uncompetitive nih.gov | Kis: 0.159 nih.gov |

| 4-Chlorocinnamaldehyde | Monophenolase | 0.07 researchgate.net | Competitive researchgate.net | KI: 0.17 researchgate.net |

| Diphenolase | 0.3 researchgate.net | Competitive researchgate.net |

Information regarding the specific inhibition of Farnesyl Protein Transferase (FPTase) by this compound is not available in the provided search results.

Laccase is an important enzyme for many fungi, and its inhibition can be a target for antifungal agents. While direct studies on this compound are limited, research on related aldehyde-thiourea derivatives shows potential for laccase inhibition. researchgate.net For example, certain derivatives have demonstrated excellent in vitro activity against the gray mold fungus, Botrytis cinerea, with one compound showing an EC50 of 0.70 mg/L, superior to the commercial fungicide boscalid (B143098) (EC50 = 1.41 mg/L). researchgate.net Preliminary mechanism studies suggest these compounds can damage the fungal cell surface and act as potential laccase inhibitors. researchgate.net The fungicidal activity of various aldehydes against plant pathogens like Botrytis cinerea highlights the agricultural relevance of this class of compounds. google.comnih.gov

Farnesyl Protein Transferase (FPTase) Inhibition and Specificity

Antimicrobial Activity and Mechanistic Pathways

This compound and its derivatives have demonstrated notable antimicrobial properties against a range of pathogenic bacteria.

The antibacterial effects of cinnamaldehyde derivatives have been observed against several clinically relevant bacteria.

Acinetobacter baumannii : Cinnamaldehyde derivatives have shown antibacterial activity against this high-priority pathogen. nih.gov One study found that a 4-bromophenyl-substituted cinnamaldehyde analog had the most potent activity with a Minimum Inhibitory Concentration (MIC) of 32 μg/mL. nih.gov The mechanism is believed to involve the inhibition of cell division. nih.gov Other research has shown that trans-cinnamaldehyde can increase the sensitivity of multi-drug resistant A. baumannii to β-lactam antibiotics by inhibiting efflux pumps. frontiersin.org

Vibrio parahaemolyticus : 4-chlorocinnamaldehyde is among the cinnamaldehyde derivatives that exhibit antibacterial and antivirulence activities against V. parahaemolyticus. nih.gov These compounds can prevent the bacteria from adhering to surfaces by inhibiting cell surface hydrophobicity, fimbriae production, and flagella-mediated motility. nih.gov They also reduce the secretion of proteases and the production of indole (B1671886), a signaling molecule. nih.gov Furthermore, these derivatives have been shown to downregulate the expression of genes related to quorum sensing, biofilm formation, and virulence. nih.gov

Escherichia coli : The antibacterial activity of various cinnamic acid-related compounds has been investigated against E. coli. jst.go.jpresearchgate.net Studies have shown that cinnamaldehyde can inhibit the growth of E. coli. maynoothuniversity.ie The mechanism of action for cinnamaldehyde and its derivatives against E. coli can involve the inhibition of cell division by targeting the FtsZ protein. maynoothuniversity.ienih.gov

Staphylococcus aureus : S. aureus is another bacterium susceptible to cinnamaldehyde and its derivatives. maynoothuniversity.ie Research on cork extracts, which contain phenolic compounds, has demonstrated high antibacterial activity against S. aureus, with a bacterial reduction of nearly 100% after 90 minutes. nih.gov A water extract of cork showed an MIC of 6 mg/mL against S. aureus. nih.gov

Bacillus subtilis : Cinnamic acid-related compounds have also been tested for their activity against B. subtilis. jst.go.jpresearchgate.net Cinnamaldehyde has been shown to inhibit cell separation in Bacillus cereus, a related species. nih.gov

**Table 2: Minimum Inhibitory Concentration (MIC) of a Cinnamaldehyde Analog against *Acinetobacter baumannii***

| Compound | Pathogen | MIC (μg/mL) |

| 4-bromophenyl-substituted cinnamaldehyde analog | Acinetobacter baumannii | 32 nih.gov |

A key mechanism for the antibacterial action of cinnamaldehyde and its derivatives is the disruption of bacterial cell division. nih.gov This process is often mediated by the targeting of the FtsZ protein, a prokaryotic homolog of tubulin. nih.gov FtsZ is essential for forming the Z-ring at the division site, which initiates cytokinesis. opentextbc.caelifesciences.org

Studies have shown that cinnamaldehyde can inhibit the in vitro assembly and bundling of FtsZ protofilaments in a dose-dependent manner. maynoothuniversity.ienih.gov For instance, at a concentration of 100 μM, cinnamaldehyde almost completely inhibits FtsZ polymerization. maynoothuniversity.ie It also perturbs the morphology of the Z-ring in vivo, reducing its frequency in E. coli. maynoothuniversity.ienih.gov The binding of cinnamaldehyde to FtsZ has been shown to be a favorable enthalpic interaction, with an affinity constant of 1.0 ± 0.2 µM⁻¹. nih.gov In silico docking and NMR studies suggest that cinnamaldehyde binds to a pocket in the C-terminal region of FtsZ, involving the T7 loop. nih.gov This interference with FtsZ function ultimately leads to the inhibition of bacterial cell division. nih.govnih.govuni-bonn.de

Antibacterial Action against Specific Pathogens (e.g., Acinetobacter baumannii, Vibrio parahaemolyticus, Escherichia coli, Staphylococcus aureus, Bacillus subtilis)

Modulation of Cell Surface Hydrophobicity and Biofilm Formation

No specific studies were identified that investigate the effects of this compound on bacterial cell surface hydrophobicity or its ability to inhibit or modulate biofilm formation.

Effects on Bacterial Virulence Factors (e.g., Fimbriae, Flagella, Protease Secretion, Indole Production, Quorum Sensing Gene Expression)

There is no available research detailing the impact of this compound on specific bacterial virulence factors such as fimbriae, flagella, protease, or indole production. Similarly, its effect on the expression of quorum sensing genes has not been documented.

General Mechanisms of Microbial Growth Inhibition (e.g., Membrane Integrity Disruption, Protein Synthesis Interference, Metabolic Pathway Perturbation, Nucleic Acid Synthesis Inhibition)

While general antimicrobial properties have been alluded to for related compounds thieme-connect.de, the specific mechanisms by which this compound might inhibit microbial growth—such as disrupting membrane integrity, interfering with protein or nucleic acid synthesis, or perturbing metabolic pathways—have not been studied or reported.

Antifungal Activity against Plant Pathogens and Fungal Biofilms (e.g., Candida albicans Biofilms, Gaeumannomyces graminis, Rhizoctonia solani, Botrytis cinerea)

No literature was found that assesses the antifungal activity of this compound against the specified plant pathogens or its efficacy against fungal biofilms, including those of Candida albicans.

Inhibition of Hyphal Growth and Cell Aggregation

There are no specific findings on the role of this compound in inhibiting the hyphal growth or cell aggregation of any fungal species.

Impact on Fungal Filamentation

The effect of this compound on fungal filamentation, a key virulence trait in pathogenic fungi, is not documented in the available scientific literature.

Interactions with Other Biological Systems (In Vitro and Cell-Based Models, Non-Clinical)

Beyond its use in chemical synthesis, no non-clinical, in vitro studies detailing the interactions of this compound with other biological systems were found. Research on a complex molecule derived from this compound has been conducted in the context of cancer cell research, but this does not provide direct information on the biological activity of this compound itself nih.gov.

Potentiation of Chemotherapeutic Agents in Human Cell Lines (e.g., cis-diamminedichloroplatinum(II) in Human NHIK 3025 Cells)

Research has shown that certain cinnamaldehyde derivatives can enhance the efficacy of established chemotherapeutic agents. Specifically, α-chlorocinnamaldehyde, a closely related isomer of this compound, has been found to potentiate the cell-inactivating effect of cis-diamminedichloroplatinum(II) (cis-DDP or cisplatin) when used concurrently on human NHIK 3025 cells, a cell line derived from human cervical carcinoma. researchgate.netresearchgate.net

The primary mechanism of cisplatin (B142131) involves binding to the DNA of cancer cells, forming adducts and crosslinks that distort the DNA helix. researchgate.netbiomedpharmajournal.orgmdpi.com This damage blocks DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis (programmed cell death). biomedpharmajournal.orgresearchgate.net The key finding in the study involving α-chlorocinnamaldehyde was that it amplified the cytotoxic effects of cisplatin without increasing the intracellular concentration of platinum. researchgate.netresearchgate.net This suggests that the potentiation mechanism does not involve altering the drug's uptake but rather enhancing the cellular response to the cisplatin-induced DNA damage or interfering with DNA repair pathways. researchgate.net

Table 1: Effect of α-Chlorocinnamaldehyde on Cisplatin Efficacy in NHIK 3025 Cells

| Compound Combination | Cell Line | Observed Effect | Mechanistic Insight |

|---|

Induction of Apoptosis in Non-Human Cellular Models (e.g., Rat Cardiomyocytes)

While some compounds induce apoptosis, studies on cinnamaldehyde and its derivatives in rat cardiomyocytes present a more complex picture, often highlighting protective rather than pro-apoptotic effects. Research on the parent compound, cinnamaldehyde, has shown that it can protect myocardial cells from ischemia/hypoxia-induced apoptosis. scienceopen.com This protective mechanism involves the activation of the PI3K/Akt signaling pathway, which leads to a decrease in the expression of the pro-apoptotic protein Bax and an increase in the anti-apoptotic protein Bcl-2. scienceopen.com Furthermore, cinnamaldehyde has been found to ameliorate cardiac damage by disrupting pro-apoptotic signals triggered by inflammatory factors and oxidative stress. scienceopen.com

In studies focused on antiviral activity, the 4-chloro isomer of cinnamaldehyde was evaluated for its effects on neonatal rat cardiomyocytes. biomolther.orgnih.gov In this context, 4-chlorocinnamaldehyde exhibited no obvious cytotoxicity toward the cardiomyocytes, indicating that, at the concentrations tested, it does not act as a potent inducer of cell death in this specific non-human cellular model. biomolther.orgnih.gov These findings suggest that the role of chlorinated cinnamaldehydes in cardiomyocyte apoptosis may be context-dependent, with evidence pointing more toward anti-apoptotic or protective functions under certain stress conditions. scienceopen.com

Antiviral Effects in Cell Culture Models (e.g., Coxsackievirus B3-infected Neonatal Rat Cardiomyocytes and HeLa Cells)

Cinnamaldehyde derivatives have been investigated for their potential antiviral properties. A key study synthesized five derivatives, including 4-chlorocinnamaldehyde, and evaluated their efficacy against Coxsackievirus B3 (CVB3), a primary cause of viral myocarditis. biomolther.orgnih.govkoreascience.krresearchgate.net The experiments were conducted using CVB3-infected neonatal rat cardiomyocytes and HeLa cells. biomolther.orgnih.gov

In these models, 4-chlorocinnamaldehyde (referred to as compound 2 in the study) demonstrated a weak inhibitory effect on the replication of CVB3. biomolther.orgnih.gov The half-maximal inhibitory concentration (IC₅₀), which measures the potency of a substance in inhibiting a specific biological function, was determined to be 2109.08 ± 157.69 μM in HeLa cells. biomolther.orgnih.gov In contrast, other derivatives, such as α-bromo-4-chlorocinnamaldehyde, showed significantly stronger antiviral activity. biomolther.orgnih.govnih.gov

The therapeutic index (TI), a ratio that compares a compound's effective concentration to its toxic concentration, was calculated to assess its potential as a therapeutic agent. The study also found that these compounds could inhibit the secretion and expression of inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in CVB3-infected cardiomyocytes, suggesting that part of their therapeutic effect comes from potent anti-inflammatory actions in addition to direct viral inhibition. biomolther.orgnih.govnih.gov

Table 2: Antiviral and Cytotoxic Effects of Cinnamaldehyde Derivatives against CVB3

| Compound | IC₅₀ (μM) in HeLa Cells | CC₅₀ (μM) in Cardiomyocytes | Therapeutic Index (TI) |

|---|---|---|---|

| 4-Chlorocinnamaldehyde | 2109.08 ± 157.69 | No obvious cytotoxicity | 3.31 |

| α-Bromo-4-methylcinnamaldehyde | 11.38 ± 2.22 | 38.61 ± 4.89 | 3.39 |

| α-Bromo-4-chlorocinnamaldehyde | 2.12 ± 0.37 | 85.69 ± 7.63 | 40.42 |

| Cinnamaldehyde (parent compound) | No activity | 0.98 ± 0.12 | 0.04 |

Data sourced from studies on CVB3-infected cell models. biomolther.orgnih.gov

Insecticidal and Nematicidal Mechanisms (where applicable to specific compound/derivatives)

Chlorinated derivatives of cinnamaldehyde have demonstrated significant potential as nematicides. Research has shown that 4-chlorocinnamaldehyde is among the most potent cinnamaldehyde analogs for controlling nematodes. frontiersin.org In studies using the model organism Caenorhabditis elegans, 4-chlorocinnamaldehyde achieved 100% killing at concentrations of 10-20 μg/mL after two days of exposure. frontiersin.org Additionally, 4-chlorocinnamaldehyde was found to inhibit the hatching of the soybean cyst nematode (Heterodera glycines), a major agricultural pest. iastate.edu

The precise mechanism of action for chlorinated cinnamaldehydes is still under investigation, but studies on the parent compound and related aldehydes offer several possibilities:

Disruption of Glutathione (B108866) Metabolism: Research on cinnamaldehyde in C. elegans revealed that it significantly alters the expression of genes involved in glutathione metabolism. nih.gov This disruption of the nematode's primary antioxidant defense system could lead to lethal oxidative stress. nih.gov

Enzyme Inhibition: Aromatic aldehydes may act by inhibiting crucial enzymes. One proposed target is the vacuolar-type H+-ATPase (V-ATPase), an enzyme essential for cellular energy and pH balance in nematodes. acs.orgnih.gov

Contact Toxicity: Like many botanical insecticides, these compounds may act as contact poisons that penetrate the insect's exoskeleton or the nematode's cuticle, leading to systemic toxicity. mdpi.comfao.org

These findings suggest that this compound and its isomers are promising candidates for developing new, naturally derived pesticides to manage plant-parasitic nematodes. frontiersin.orgnih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Correlating Structural Modifications with Enzyme Inhibitory Potency

The core structure of cinnamaldehyde (B126680), an α,β-unsaturated aldehyde, is a key determinant of its enzyme inhibitory activity. koreascience.krmaynoothuniversity.ie Modifications to the phenyl ring and the aldehyde side chain can significantly alter this potency.

Research into cinnamaldehyde derivatives has shown that the presence of the α,β-unsaturated carbonyl group is often essential for biological activity, acting as a Michael acceptor. maynoothuniversity.ie Studies on farnesyl protein transferase (FPTase), an enzyme implicated in cell division signaling, reveal specific SAR trends. For instance, cinnamaldehyde derivatives with substituents at the ortho position of the phenyl ring exhibit higher FPTase inhibitory activity than those with meta or para substituents. koreascience.kr Among various ortho-substituted derivatives, 2-chlorocinnamaldehyde (B166138) demonstrated the highest inhibitory activity against FPTase, highlighting the positive influence of a halogen at this specific position. koreascience.kr

The nature of the substituent is also critical. While halogenation at the ortho position enhances activity, the introduction of other groups like methoxy (B1213986) or methylcarboxy does not produce the same significant change. koreascience.kr Furthermore, the integrity of the unsaturated aldehyde side chain is necessary for high FPTase inhibition. koreascience.kr

Derivatives of cinnamaldehyde have also been investigated as inhibitors for other enzymes, such as monoamine oxidase-B (MAO-B). In a study of conjugated dienones derived from cinnamaldehydes, specific substitution patterns led to highly potent and selective MAO-B inhibitors. acs.org Although this study did not focus on 3-chlorocinnamaldehyde (B1631036) specifically, it underscores the principle that modifications across the cinnamaldehyde scaffold can be tuned to target different enzymes with high efficacy.

| Compound | Substituent Position | Inhibitory Activity (pI50) |

|---|---|---|

| 2-chlorocinnamaldehyde | ortho | 4.45 |

| ortho-substituted derivatives (general) | ortho | 3.03 - 4.45 |

| meta/para-substituted derivatives (general) | meta/para | Lower than ortho-substituted |

SAR in Antimicrobial and Antifungal Efficacy for Chlorocinnamaldehydes

The antimicrobial and antifungal properties of cinnamaldehyde and its derivatives are strongly influenced by their chemical structure. The α,β-unsaturated aldehyde moiety is a critical pharmacophore, likely due to its ability to react with biological nucleophiles like the thiol groups of proteins. maynoothuniversity.ie

Studies on various chlorocinnamaldehyde isomers demonstrate the importance of the chlorine atom's position on the phenyl ring. In evaluations against wood-decaying fungi, p-chloro cinnamaldehyde showed the best antifungal ability, with larger inhibition diameters against Aspergillus niger and Penicillium citrinum compared to unsubstituted cinnamaldehyde. ncsu.edu Similarly, in studies against the bacterium Vibrio parahaemolyticus, 4-chlorocinnamaldehyde (B90052) was among the most effective derivatives, showing significant antibacterial and antibiofilm activities where the parent cinnamaldehyde had only weak effects. nih.gov This suggests that a chloro-substituent, particularly at the para-position, enhances antimicrobial efficacy.

The introduction of electron-withdrawing groups, such as halogens or nitro groups, onto the aromatic ring of cinnamaldehyde has been shown to increase antimicrobial effects. jst.go.jpnih.gov For example, against Vibrio species, the inhibitory activity was found to decrease in the order of 3,4-dichloro-cinnamaldehyde > 4-chloro-cinnamaldehyde > cinnamaldehyde, indicating that both the presence and number of chloro substituents are important for activity. semanticscholar.orgplos.org In another study, 4-chlorocinnamaldehyde exhibited potent anthelmintic properties against C. elegans. nih.gov

The antifungal activity is also dependent on the type and position of the substituent on the phenyl ring. nih.gov The presence of an electron-withdrawing group generally enhances antifungal activity. nih.gov

| Compound | Target Organism | Observed Activity/Efficacy |

|---|---|---|

| 4-chlorocinnamaldehyde | Aspergillus niger, Penicillium citrinum | High antifungal ability (inhibition diameters of 43 mm and 40 mm, respectively). ncsu.edu |

| 4-chlorocinnamaldehyde | Vibrio parahaemolyticus | Significant antibacterial and antibiofilm activities. nih.gov |

| 3,4-dichloro-cinnamaldehyde | Vibrio species | Higher quorum sensing inhibitory activity than 4-chlorocinnamaldehyde. semanticscholar.orgplos.org |

| 4-chlorocinnamaldehyde | C. elegans | Exhibited anthelmintic property at 20 µg/mL. nih.gov |

Stereochemical Influences on Reactivity and Biological Effects

The three-dimensional arrangement of atoms (stereochemistry) in cinnamaldehyde derivatives plays a critical role in their reactivity and interaction with biological systems. Cinnamaldehyde exists as E (trans) and Z (cis) isomers due to the double bond in the propenal side chain, with the trans-isomer being the more common and stable form. scielo.org.mx

The specific geometry of the molecule is crucial for its fit into the active sites of enzymes and receptors. For instance, in organocatalytic reactions, the stereochemical course of additions to the cinnamaldehyde double bond can be controlled and even reversed by using catalysts with specific stereochemistry. researchgate.net This demonstrates that the spatial arrangement of reactants dictates the structure of the product.

While direct studies on the stereochemical influences of this compound are not extensively detailed in the provided context, the principles derived from cinnamaldehyde are applicable. The rigid and planar structure of the trans-cinnamaldehyde scaffold is essential for its interaction with many biological targets. Any modification that alters this stereochemistry, such as the saturation of the double bond, often leads to a loss of activity. For example, 3-phenylpropionaldehyde, which lacks the α,β-double bond, shows no quorum sensing inhibitory activity, unlike cinnamaldehyde. plos.org This underscores that the conjugated system and its specific stereochemical configuration are indispensable for many of the biological effects observed in this class of compounds. koreascience.kr

Environmental Disposition and Transformation

Degradation Pathways in Environmental Matrices (e.g., Hydraulic Fracturing Fluids)

In industrial processes like hydraulic fracturing, chemical additives are subjected to harsh subsurface conditions. caes.info Oxidants, particularly persulfate, are commonly used as "breakers" to reduce the viscosity of polymer-based gels. acs.org The primary function of persulfate is to generate sulfate (B86663) radicals (SO₄•⁻), which are intended to break down these polymers. acs.orgresearchgate.net

However, hydraulic fracturing fluids are often characterized by high concentrations of halides, such as chloride (Cl⁻) and bromide (Br⁻), originating from the geologic formation. acs.orgresearchgate.net These halides can scavenge the sulfate radicals, leading to the formation of a new set of reactive species: halogen radicals (e.g., Cl•, Cl₂•⁻, Br•). acs.orgresearchgate.net This conversion of sulfate radicals to halogen radicals initiates an alternative degradation pathway that can affect organic additives present in the fluid. acs.org This process enables halogenation chemistry to occur, which can compete with other reactions and persist within the shale system. researchgate.net Studies utilizing non-targeted analytical methods like high-resolution mass spectrometry have been crucial in identifying the resulting halogenated organic compounds in flowback and produced water. caes.info

Role of Reactive Species in Degradation (e.g., Halogen Radicals)

The key drivers for the transformation of organic additives in these high-salinity fluids are reactive species, primarily halogen radicals. acs.orgresearchgate.net While sulfate radicals are powerful oxidants, their conversion to halogen radicals like chlorine atoms (Cl•) and dichlorine radical anions (Cl₂•⁻) alters the degradation mechanism and kinetics for organic chemicals. acs.org These halogen radicals are known to participate in advanced oxidative treatments and photochemical reactions and have been identified as contributing to the unintended degradation and halogenation of chemical additives in hydraulic fracturing fluids. acs.org

The presence of these reactive species leads to complex reaction pathways. researchgate.net For instance, chlorine atoms (Cl•) are highly reactive and can contribute substantially to the degradation of organic micropollutants. researchgate.net Research has confirmed that the halogenation of additives like cinnamaldehyde (B126680) is a direct result of a pathway involving these halogen radicals. acs.orgresearchgate.netresearchgate.net This indicates that compounds like 3-chlorocinnamaldehyde (B1631036), if present or formed in such an environment, would be subject to further reactions mediated by these potent radical species.

Formation of Transformation Products

The reaction between halogen radicals and organic additives leads to the formation of new chemical compounds known as transformation products. In the context of hydraulic fracturing fluids, the additive cinnamaldehyde has been shown to react and form halogenated derivatives. acs.org

Investigations have specifically identified α-chlorocinnamaldehyde and α-bromocinnamaldehyde as transformation products generated from cinnamaldehyde via a pathway involving halogen radicals. acs.orgresearchgate.net The formation of these compounds was confirmed through studies that used radical scavengers to isolate the reaction mechanism. researchgate.net The abundance of these halogenated organic compounds in flowback fluids suggests they are related to the reaction of shale-extracted halides with strong oxidant additives and other dissolved organic matter. researchgate.net While these studies focus on the formation of alpha-substituted products from unsubstituted cinnamaldehyde, they establish a clear precedent for the halogenation of the cinnamaldehyde structure in these environmental conditions.

Interactive Table: Precursor and Identified Transformation Products

| Precursor Compound | Transformation Product(s) | Environmental Matrix |

|---|---|---|

| Cinnamaldehyde | α-chlorocinnamaldehyde | Hydraulic Fracturing Fluid |

| Cinnamaldehyde | α-bromocinnamaldehyde | Hydraulic Fracturing Fluid |

| Citrate | Trihalomethanes | Hydraulic Fracturing Fluid |

Emerging Research Frontiers and Future Perspectives

Integration with Novel Material Science (e.g., Photomechanical Crystals)

A significant area of emerging research is the use of 3-chlorocinnamaldehyde (B1631036) derivatives in the creation of photomechanical crystals. These "smart" materials can convert light energy directly into mechanical work, making them promising for applications in microrobotics and nanomedicine. eurekalert.org

Research into a class of molecules known as cinnamalmalononitriles (CMs) has highlighted the importance of the substitution pattern on the phenyl ring for controlling the crystal packing and, consequently, the photomechanical properties. chemrxiv.org In these studies, this compound is a precursor to 3-chloro-cinnamalmalononitrile (3ClCM). chemrxiv.org The position of the halogen substituent significantly influences whether the crystals adopt a head-to-head (HH) or head-to-tail (HT) packing motif. chemrxiv.org The HT packing is crucial as it allows for a [2+2] photodimerization reaction upon irradiation, which is the basis for the photomechanical response. chemrxiv.org

Studies have empirically shown that substitution at the 3-position, as in 3ClCM, tends to favor the desired reactive HT packing. chemrxiv.org This has been contrasted with 4-position substituted analogues, which predominantly form HH packed crystals. chemrxiv.org Computational modeling suggests that this preference arises from complex many-body interactions within the crystal lattice. chemrxiv.org The photomechanical work output can also be tuned by chemical substitution. For instance, replacing the chloro group at the 3-position with a trifluoromethyl group (3CF3CM) has been shown to double the computed work density from approximately 20 MJ/m³ for 3ClCM to around 40 MJ/m³. chemrxiv.org This enhancement is attributed to greater lattice parameter changes and steric clashes that induce a more significant response. chemrxiv.org These findings underscore the potential of using this compound as a scaffold to engineer more powerful photomechanical materials. chemrxiv.orgnih.govresearchgate.net

Table 1: Comparison of Photomechanical Properties of 3-Substituted Cinnamalmalononitriles

| Compound | Substituent at 3-Position | Predominant Crystal Packing | Photomechanical Response | Computed Work Density (approx.) |

|---|---|---|---|---|

| 3ClCM | Chloro (-Cl) | Head-to-Tail (HT) | Yes | 20 MJ/m³ |

| 3CF3CM | Trifluoromethyl (-CF3) | Head-to-Tail (HT) | Strong photosalient response | 40 MJ/m³ |

Advanced Catalyst Design and Sustainable Synthesis Approaches

The synthesis of this compound and its derivatives is another active area of research, with a strong focus on developing more efficient and sustainable methods. rasayanjournal.co.in Traditional synthesis routes can have drawbacks, prompting the search for advanced catalyst designs and greener chemical processes. scispace.com

One novel approach involves the metal-free synthesis of related β-ketoacetals from β-chlorocinnamaldehyde using para-toluenesulphonic acid (PTSA) as a catalyst. researchgate.net This method is noted for being economical, robust, and tolerant of various functional groups. researchgate.net The PTSA catalyst selectively protects the aldehyde group first, followed by a reaction with water to yield the final product. researchgate.net

Another area of development is the catalytic olefination reaction of aromatic aldehyde hydrazones. This method has been used to produce α-chlorocinnamaldehydes stereoselectively, with a preference for the Z-isomer. researchgate.net Furthermore, research into the continuous flow synthesis of cinnamaldehyde (B126680) derivatives using polymer-supported organocatalysts in packed bed reactors represents a significant step towards sustainable and scalable production. rsc.org This merging of asymmetric catalysis with flow processing allows for rapid, solvent-free, and highly enantioselective synthesis of important chemical intermediates. rsc.org

Innovations in catalysis also include the use of solid base catalytic systems, such as those involving zinc oxide (ZnO) in combination with other salts, for the synthesis of related chloro-compounds under mild conditions. google.com These advanced methods aim to simplify operations, reduce energy consumption, and avoid the use of volatile organic solvents, aligning with the principles of green chemistry. rasayanjournal.co.ingoogle.com

Exploration of New Biological Targets and Mechanistic Pathways

This compound and its derivatives are being investigated for a range of biological activities. While the parent compound, cinnamaldehyde, is known for various effects, including neuroprotection and antimicrobial properties, research is now delving into the specific targets and mechanisms of its halogenated analogues. sigmaaldrich.comsigmaaldrich.com

A significant finding is the identification of laccase, an enzyme crucial for fungal pathogenicity, as a potential target for cinnamaldehyde derivatives. acs.org For example, 4-chlorocinnamaldehyde (B90052) thiosemicarbazide (B42300) (PMDD) has been identified as a potent laccase inhibitor, effective in controlling the wheat pathogen Gaeumannomyces graminis var. tritici. acs.org This discovery points to a unique mode of fungicidal action and suggests that derivatives of this compound could be developed as novel agricultural fungicides with specific molecular targets. acs.org

Furthermore, the biological potential of Schiff bases derived from chlorocinnamaldehydes is being explored. researchgate.net These compounds are synthesized and screened for various biological activities, including antimicrobial effects. scispace.comresearchgate.net The search for new biological targets also extends to inhibiting enzymes like tyrosinase, which is involved in melanin (B1238610) production, suggesting potential applications in dermatology. nih.gov The exploration of these new targets and understanding the underlying mechanistic pathways are crucial for developing future therapeutic and agricultural agents based on the this compound scaffold.

Development of Predictive Models for Chemical Behavior and Biological Function

To accelerate the discovery and optimization of this compound derivatives for specific applications, researchers are increasingly turning to computational methods and predictive modeling. Quantitative Structure-Activity Relationship (QSAR) studies are a key tool in this area, allowing scientists to correlate the chemical structure of compounds with their biological activity or physical properties. mdpi.comncsu.edu

QSAR models have been successfully developed for various cinnamaldehyde derivatives to predict their antifungal and antibacterial activities. mdpi.commdpi.com These models use a range of molecular descriptors, such as quantum chemical parameters (e.g., atomic charges, state energy) and steric properties, to build statistically robust predictive equations. mdpi.commdpi.com For example, a QSAR study on cinnamaldehyde-amino acid Schiff base compounds identified the polarity parameter and the minimum atomic state energy for a hydrogen atom as significant factors affecting antibacterial activity. mdpi.com Such models have shown good predictive power, with high correlation coefficients (R²) and Fisher statistics (F). mdpi.commdpi.comnih.gov

These predictive models serve several purposes:

Screening: They allow for the virtual screening of large libraries of potential derivatives to identify promising candidates for synthesis and testing. mdpi.com

Optimization: They provide insights into the structure-activity relationships, guiding the rational design of new compounds with enhanced activity. nih.gov

Mechanism Insight: The descriptors used in the models can offer clues about the potential mechanisms of action, for example, by highlighting the importance of electrostatic interactions or molecular size. mdpi.com

The development of these computational tools is essential for streamlining the research process, reducing the reliance on trial-and-error synthesis, and ultimately designing more effective and targeted molecules based on the this compound framework. ncsu.edu

Table 2: QSAR Model Statistics for Cinnamaldehyde Derivatives

| Target Organism/Activity | Number of Compounds | Correlation Coefficient (R²) | Fisher Statistic (F) | Reference |

|---|---|---|---|---|

| Escherichia coli (antibacterial) | 21 | 0.9354 | 57.96 | mdpi.com |

| Staphylococcus aureus (antibacterial) | 21 | 0.8946 | 33.94 | mdpi.com |

| Trametes versicolor (antifungal) | 19 | 0.910 | 35.32 | mdpi.com |

| Gloeophyllum trabeum (antifungal) | 19 | 0.926 | 43.95 | mdpi.com |

| Aspergillus niger (antifungal) | Not specified | 0.9452 | 56.10 | ncsu.edu |

| Penicillium citrinum (antifungal) | Not specified | 0.9181 | 36.41 | ncsu.edu |

Q & A

Basic Question: What are the critical safety protocols for handling 3-Chlorocinnamaldehyde in laboratory settings?

Answer:

this compound requires strict adherence to safety protocols due to its irritant properties (skin, eye, respiratory). Key measures include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .

- First Aid:

- Spill Management: Absorb spills with inert material (e.g., vermiculite) and dispose of as hazardous waste .

Basic Question: How should this compound be stored to maintain stability?

Answer:

Proper storage prevents degradation and ensures reagent integrity:

- Temperature: Store in a cool, dry environment (20–25°C) with protection from UV radiation and humidity .

- Container: Use amber glass bottles to minimize light exposure. Ensure airtight seals to avoid oxidation.

- Ventilation: Store in well-ventilated areas away from incompatible substances (e.g., strong oxidizers) .

Basic Question: What spectroscopic methods are recommended for initial characterization of this compound?

Answer:

- NMR Spectroscopy: Use H and C NMR to confirm molecular structure. The aldehyde proton (~9.8 ppm) and aromatic signals provide diagnostic peaks .

- FT-IR: Identify functional groups (C=O stretch ~1700 cm, C-Cl ~550–850 cm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular ion ([M+H]) and fragmentation patterns .

Advanced Question: How can researchers optimize reaction conditions for this compound in catalytic studies?

Answer:

Systematic optimization involves:

- Experimental Design:

- Statistical Analysis: Use factorial design (e.g., ANOVA) to identify significant variables and interactions .

- Kinetic Studies: Monitor reaction progress via HPLC or GC-MS to derive rate constants and mechanistic insights .

Advanced Question: How should contradictory data in this compound’s reactivity be resolved?

Answer:

Address discrepancies through:

- Reproducibility Checks: Replicate experiments under identical conditions (solvent purity, humidity control) .

- Cross-Validation: Compare results across multiple analytical techniques (e.g., NMR vs. X-ray crystallography) .

- Literature Review: Conduct a systematic review to identify contextual factors (e.g., solvent effects, substrate scope) that may explain variability .

Advanced Question: What computational methods support mechanistic studies of this compound in organic synthesis?

Answer:

- Density Functional Theory (DFT): Model transition states and energy barriers for reactions (e.g., aldol condensation). Software: Gaussian or ORCA .

- Molecular Dynamics (MD): Simulate solvent effects on reaction pathways using packages like GROMACS .

- Data Interpretation: Validate computational results with experimental kinetic data to refine theoretical models .

Advanced Question: How can researchers design a comparative study on this compound derivatives?

Answer:

- Comparative Framework:

- Data Analysis: Use multivariate statistics (e.g., PCA) to correlate structural features with activity trends .

Advanced Question: What ethical and reporting standards apply to studies involving this compound?

Answer:

- Ethical Approval: Document institutional review board (IRB) approval for studies involving biological or toxicological assays .

- Data Transparency: Provide raw datasets (spectra, chromatograms) in supplementary materials. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) .

- Hazard Reporting: Clearly state GHS hazard codes (e.g., H315, H319) in publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.